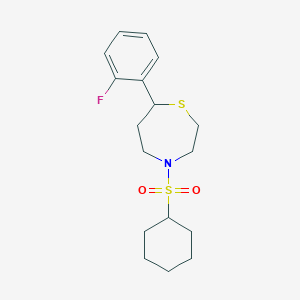
4-(シクロヘキシルスルホニル)-7-(2-フルオロフェニル)-1,4-チアゼパン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a cyclohexylsulfonyl group and a fluorophenyl group
科学的研究の応用
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the cyclohexylsulfonyl and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazepane ring can be reduced under specific conditions to yield different ring-opened products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiazepane compounds, and substituted fluorophenyl derivatives.
作用機序
The mechanism of action of 4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can enhance the compound’s binding affinity to specific proteins, while the fluorophenyl group can modulate its electronic properties, influencing its biological activity. The thiazepane ring provides structural rigidity, which can be crucial for the compound’s stability and function.
類似化合物との比較
Similar Compounds
- 4-(Cyclohexylsulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane
- 4-(Cyclohexylsulfonyl)-7-(2-bromophenyl)-1,4-thiazepane
- 4-(Cyclohexylsulfonyl)-7-(2-methylphenyl)-1,4-thiazepane
Uniqueness
4-(Cyclohexylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties compared to its chloro, bromo, or methyl analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
4-cyclohexylsulfonyl-7-(2-fluorophenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2S2/c18-16-9-5-4-8-15(16)17-10-11-19(12-13-22-17)23(20,21)14-6-2-1-3-7-14/h4-5,8-9,14,17H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLRQYRHFATNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














